molecular formula C9H6BrNO2S2 B1372946 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-78-3

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1372946
CAS RN: 1094293-78-3
M. Wt: 304.2 g/mol
InChI Key: DIWICFWGJWBALI-UHFFFAOYSA-N
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Description

“2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound that contains bromine, thiophene, thiazole, and acetic acid functional groups . The compound is related to other compounds such as “2-(4-bromothiophen-2-yl)-2-(dimethylamino)acetic acid” and “2-(4-bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid” which have similar structures .


Molecular Structure Analysis

The molecular structure of “2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid” can be inferred from its IUPAC name and related compounds . The compound contains a bromothiophenyl group, a thiazolyl group, and an acetic acid group . The exact molecular structure would need to be confirmed through experimental techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : 2-Acetyl-5-bromothiophene, a related compound, has been used in microwave-assisted Suzuki cross-coupling reactions to create various aryl(hetaryl)boronic acids, showcasing its potential in efficient synthetic methodologies (Dawood, Elamin, & Faraga, 2015).

  • Heterocyclic Syntheses : 4-Bromothiophen-3-carboxylic acids, closely related to the compound , serve as starting points for the synthesis of thienopyridinones and thienopyranones, indicating the compound's utility in developing diverse heterocyclic structures (Ames & Ribeiro, 1975).

  • Crystal Structure and Spectroscopic Characterization : Compounds like {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, similar in structure, have been extensively characterized, suggesting the potential for detailed analysis of our compound of interest (Aydin et al., 2010).

  • Preparation of Drug Intermediates : Related thiophene compounds have been prepared as intermediates for drug synthesis, indicating a similar potential for 2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid in pharmaceutical applications (Min, 2015).

Potential Pharmacological Applications

  • Anticancer Activity : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound , have shown potential anticancer activity, indicating possible similar uses (Ravinaik et al., 2021).

  • Antioxidant Properties : Derivatives of 5-bromothiophen-2-oyl, similar to the compound of interest, have demonstrated significant antioxidant activities, suggesting potential for similar applications (Althagafi, 2022).

Photovoltaic and Photochemical Applications

  • Dye-Sensitized Solar Cells : 2-(Thiophen-2-yl)thiazole, a component of the compound, has been used in novel coumarin sensitizers for dye-sensitized solar cells, showing its utility in renewable energy technology (Han et al., 2015).

  • Photo-Degradation Study : Thiazole-containing compounds, closely related to the compound of interest, have been studied for their photo-degradation behavior, suggesting potential research applications in understanding photostability (Wu, Hong, & Vogt, 2007).

properties

IUPAC Name

2-[2-(4-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c10-5-1-7(14-3-5)9-11-6(4-15-9)2-8(12)13/h1,3-4H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWICFWGJWBALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263111
Record name 2-(4-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

CAS RN

1094293-78-3
Record name 2-(4-Bromo-2-thienyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094293-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

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